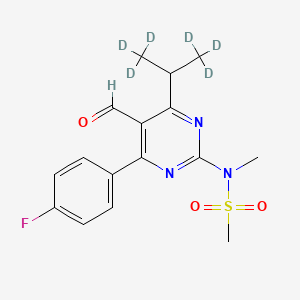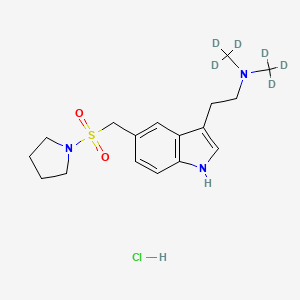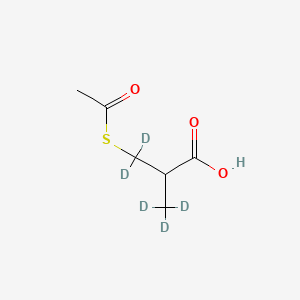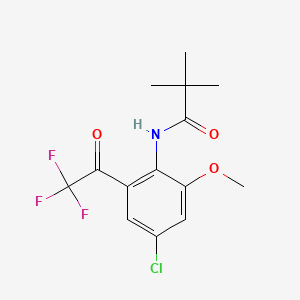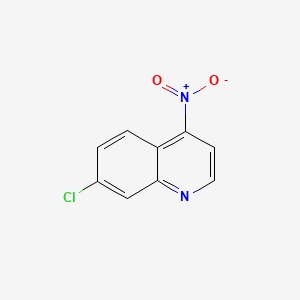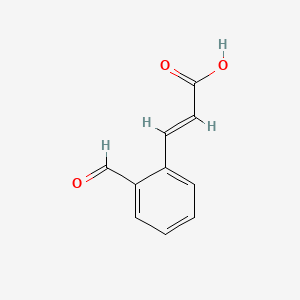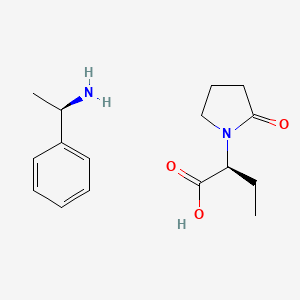
(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is a chiral compound that combines the structural features of phenylethanamine and oxopyrrolidinyl butanoate
Scientific Research Applications
Chemistry
In chemistry, ®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies .
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development .
Medicine
It can be used in the synthesis of drugs that target specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate typically involves the coupling of ®-1-Phenylethanamine with (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. This can be achieved through esterification reactions using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The phenylethanamine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxopyrrolidinyl group can be reduced to form hydroxypyrrolidinyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenylacetone or phenylacetaldehyde.
Reduction: Formation of hydroxypyrrolidinyl butanoate derivatives.
Substitution: Formation of various substituted phenylethanamine or pyrrolidinyl butanoate derivatives.
Mechanism of Action
The mechanism of action of ®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets such as enzymes and receptors. The phenylethanamine moiety can interact with adrenergic receptors, while the oxopyrrolidinyl group can modulate the activity of enzymes involved in metabolic pathways . These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
Phenylethanamine derivatives: Compounds such as amphetamine and methamphetamine share the phenylethanamine core structure but differ in their functional groups and biological activities.
Pyrrolidinyl butanoate derivatives: Compounds like piracetam and levetiracetam share the pyrrolidinyl butanoate structure but have different substituents and pharmacological profiles.
Uniqueness
®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is unique due to its combination of phenylethanamine and oxopyrrolidinyl butanoate moieties. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and chiral resolution studies .
Properties
IUPAC Name |
(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid;(1R)-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3/t6-;7-/m01/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKXLRFDTRFXJV-CYVRTLFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N1CCCC1=O.C[C@H](C1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657633 |
Source


|
| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid--(1R)-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102916-46-1 |
Source


|
| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid--(1R)-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
